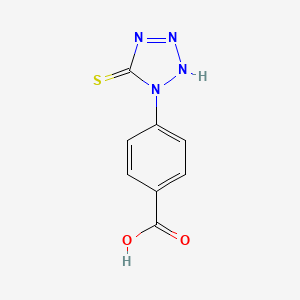

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

描述

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The preferred IUPAC name for this compound is 4-(5-sulfanylidene-2,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoic acid, which accurately reflects the tautomeric form predominant under standard conditions. Alternative systematic names include 4-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic acid and 4-(5-Mercapto-1H-tetrazol-1-yl)benzoic acid, depending on the specific tautomeric representation being described.

The compound is registered under Chemical Abstracts Service number 23249-95-8, with a molecular formula of C8H6N4O2S and a molecular weight of 222.22 grams per mole. The systematic naming reflects the presence of three distinct structural components: the tetrazole ring system containing four nitrogen atoms and one carbon atom, the carboxylic acid functionality attached to the benzene ring, and the mercapto group bonded to the tetrazole carbon. Additional recognized synonyms include 1-(4-Carboxyphenyl)-1H-tetrazole-5-thiol, emphasizing the thiol tautomeric form, and Benzoic acid, 4-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)-, which highlights the thione tautomeric structure.

The molecular descriptor codes provide additional systematic identification parameters. The InChI key GDVFHEXRJFFDDB-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches, while the SMILES notation OC(=O)C1=CC=C(C=C1)N1NN=NC1=S provides a linear representation of the molecular connectivity. These standardized descriptors facilitate computational analysis and ensure consistent identification across different chemical databases and literature sources.

Molecular Geometry and Crystallographic Analysis

Crystallographic investigations have revealed detailed structural parameters for this compound and its coordination complexes. The compound exhibits a monoclinic crystal system when incorporated into cadmium coordination complexes, with specific lattice parameters including a = 23.4169 ± 0.0019 Ångströms, b = 10.9564 ± 0.0009 Ångströms, and c = 16.024 ± 0.0013 Ångströms. The beta angle measures 109.654 ± 0.001 degrees, resulting in a unit cell volume of 3871.7 ± 0.5 cubic Ångströms. These crystallographic parameters demonstrate the compound's ability to form well-defined crystal structures suitable for X-ray diffraction analysis.

The molecular geometry analysis reveals significant conformational flexibility within the tetrazole ring system and its substituents. Computational studies using density functional theory calculations have indicated that the compound can adopt multiple conformational arrangements depending on environmental conditions. The carboxyphenyl group maintains planarity with the benzene ring, while the tetrazole ring can exhibit slight deviations from planarity due to electronic interactions between the nitrogen atoms and sulfur substituent. The mercapto group positioning relative to the tetrazole ring influences the overall molecular dipole moment and affects intermolecular interactions in the solid state.

Physical characterization data indicates that this compound typically appears as a crystalline powder with coloration ranging from white to light yellow. The compound exhibits a predicted density of 1.67 ± 0.1 grams per cubic centimeter and a calculated boiling point of 385.2 ± 44.0 degrees Celsius. The predicted pKa value of 4.02 ± 0.10 reflects the acidic nature of the carboxylic acid functionality and influences the compound's ionization behavior in aqueous solutions. These physical properties correlate with the molecular structure and provide important parameters for handling and application considerations.

Tautomeric Equilibria Studies

Comprehensive theoretical investigations have elucidated the tautomeric equilibria governing this compound and related tetrazole derivatives. Density functional theory calculations using the B3LYP functional and 6-311++G(d,p) basis set have identified multiple tautomeric forms, with the thione tautomer representing the global minimum energy configuration in the gas phase. The most stable thione tautomer, designated as 1-methyl-1,4-dihydro-5H-tetrazol-5-thione in analogous systems, demonstrates significantly greater thermodynamic stability compared to thiol tautomeric forms, with energy differences exceeding 32.5 kilojoules per mole.

Experimental matrix isolation spectroscopy studies have provided complementary evidence for tautomeric behavior in mercapto-tetrazole systems. These investigations reveal that the mercapto tautomer can exist in multiple conformational arrangements, with conformer A showing the methyl group and sulfhydryl hydrogen atom oriented to opposite sides being approximately 9.2 kilojoules per mole more stable than the alternative conformer B. The destabilizing interactions in conformer B result from steric hindrance between the methyl group and sulfur-bound hydrogen atom, causing significant deviation of the thiol hydrogen from the tetrazole ring plane.

Solvent effects significantly influence tautomeric equilibria in tetrazole systems containing mercapto functionalities. Nuclear quadrupole resonance and nuclear magnetic resonance parameter calculations indicate that explicit water molecules can substantially modify the relative energies of different tautomeric forms through hydrogen bonding interactions. The formation of hydrogen bonds between nitrogen nuclei and water oxygen atoms leads to measurable changes in nuclear quadrupole coupling constants and isotropic chemical shielding values. These solvent-induced modifications demonstrate the importance of environmental conditions in determining the predominant tautomeric species under specific experimental conditions.

The tautomeric equilibrium studies reveal that resonance energy values of nitrogen lone pairs directly correlate with nuclear magnetic resonance parameters across different tautomeric forms. Increased participation of nitrogen lone pairs in ring resonance interactions results in enhanced isotropic chemical shielding values while simultaneously decreasing quadrupole coupling constants. This relationship provides a theoretical framework for predicting spectroscopic properties and understanding electronic structure variations among tautomeric species of this compound.

Comparative Analysis With Tetrazole Derivatives

Structural comparison with closely related tetrazole derivatives reveals significant insights into the unique properties of this compound. The compound 4-(1H-Tetrazol-5-yl)benzoic acid, which lacks the mercapto substituent, exhibits a molecular weight of 190.16 grams per mole and demonstrates different coordination behavior in metal-organic framework applications. The absence of the sulfur-containing mercapto group eliminates the tautomeric equilibrium possibilities present in this compound, resulting in a more structurally rigid tetrazole system.

Crystal structure analyses of brominated tetrazole derivatives, such as 4-{5-[(2-Bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid, provide valuable comparative data for understanding substituent effects on molecular geometry. These brominated analogues exhibit tetrazole ring dihedral angles of 45.97 degrees with benzoyl rings and 75.41 degrees with bromobenzene rings, while maintaining a 73.77-degree dihedral angle between benzene ring systems. The incorporation of bromine substituents introduces additional intermolecular interactions including carbon-bromine to pi-electron system contacts and enhanced pi-pi stacking between tetrazole rings with centroid-centroid distances of 3.312 Ångströms.

Metal coordination studies demonstrate that this compound exhibits enhanced chelating capabilities compared to simpler tetrazole derivatives due to the presence of both nitrogen and sulfur donor atoms. Zinc-based metal-organic frameworks incorporating mercapto-decorated tetrazole ligands show improved structural stability and functional properties compared to frameworks constructed with non-mercapto tetrazole building blocks. The mercapto functionality enables additional coordination modes and facilitates the formation of more complex three-dimensional network structures with enhanced porosity and surface area characteristics.

Comparative tautomeric behavior studies reveal that this compound exhibits more complex equilibrium dynamics than tetrazole derivatives lacking mercapto substituents. Simple tetrazole systems typically exist predominantly in single tautomeric forms, while mercapto-substituted variants display solvent-dependent equilibria between thiol and thione species. This enhanced tautomeric flexibility provides additional opportunities for fine-tuning chemical reactivity and coordination behavior through appropriate selection of reaction conditions and solvent systems.

属性

IUPAC Name |

4-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2S/c13-7(14)5-1-3-6(4-2-5)12-8(15)9-10-11-12/h1-4H,(H,13,14)(H,9,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVFHEXRJFFDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545863 | |

| Record name | 4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23249-95-8 | |

| Record name | 4-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23249-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023249958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Conventional Synthetic Approaches

Cyclization of 4-Carboxyphenylhydrazine

One of the most common approaches for synthesizing 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole involves the cyclization of 4-carboxyphenylhydrazine with carbon disulfide and sodium azide under controlled acidic conditions. This multi-step synthesis proceeds as follows:

Step 1: 4-Carboxyphenylhydrazine is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form the corresponding dithiocarbazate intermediate.

Step 2: The dithiocarbazate intermediate is then treated with sodium azide under acidic conditions to induce cyclization, forming the tetrazole ring structure.

Step 3: The resulting product is purified through recrystallization or column chromatography techniques.

The reaction can be represented as follows:

$$

\text{4-Carboxyphenylhydrazine} + \text{CS}2 + \text{NaN}3 \xrightarrow[]{\text{NaOH, then H}^{+}} \text{this compound}

$$

This method generally provides yields ranging from 65-78%, depending on reaction conditions and purification procedures.

Tetrazole Formation via Diazonium Intermediates

Another conventional approach involves the formation of diazonium intermediates from 4-aminobenzoic acid, followed by reaction with thiocyanate and subsequent cyclization:

Step 1: 4-Aminobenzoic acid undergoes diazotization with sodium nitrite in acidic conditions.

Step 2: The resulting diazonium salt reacts with potassium thiocyanate to form an intermediate.

Step 3: Cyclization under controlled conditions yields the desired tetrazole derivative.

While this method has been documented for similar tetrazole derivatives, it typically yields lower product quantities (40-55%) compared to the cyclization approach and requires stricter temperature control.

Modern Synthetic Methods

Multicomponent Reactions

Recent advancements in tetrazole synthesis have focused on multicomponent reactions (MCRs), particularly the Ugi tetrazole four-component reaction (UT-4CR), which offers significant advantages in terms of efficiency and atom economy.

The UT-4CR approach involves the reaction of an aldehyde, an amine, an isocyanide, and trimethylsilyl azide (TMSN₃) as the azide source. While this method has been extensively used for synthesizing various 1,5-disubstituted tetrazoles, its application to this compound requires specific modifications:

Modified UT-4CR for this compound:

- 4-Carboxybenzaldehyde is reacted with an appropriate amine, isocyanide containing a thiol or protected thiol group, and TMSN₃ in methanol.

- The reaction proceeds through the formation of a nitrilium ion intermediate.

- Subsequent cyclization and deprotection steps yield the target compound.

This approach typically affords yields of 60-75% and offers advantages in terms of operational simplicity and reduced reaction steps.

Catalytic Methods

Several catalytic methods have been developed for the efficient synthesis of tetrazole derivatives, which can be adapted for the preparation of this compound:

Metal-Catalyzed Approaches

Copper catalysts have shown particular promise in tetrazole synthesis. A representative procedure involves:

Procedure: 4-Carboxybenzonitrile (1 mmol), sodium azide (1.5 mmol), and copper(I) chloride (4 mol%) are combined in DMF (2 mL) and stirred at 120°C for 12 hours. After reaction completion, the mixture is cooled, treated with HCl (4 mol/L), and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield 5-(4-carboxyphenyl)-1H-tetrazole, which can be further modified to introduce the mercapto group.

This method typically provides yields of 85-90% for the tetrazole intermediate.

Lewis Acid Catalysis

Various Lewis acids have been employed to catalyze tetrazole formation:

Table 1: Catalytic Methods for Tetrazole Synthesis

The choice of catalyst significantly impacts reaction yield and purity, with copper-based catalysts generally providing superior results for this specific compound.

Green Chemistry Approaches

Recent developments in green chemistry have led to more environmentally friendly methods for tetrazole synthesis:

Water-Catalyzed Synthesis

A notable advancement is the water-catalyzed synthesis of tetrazoles:

Procedure: A mixture of 4-carboxybenzonitrile, sodium azide, and ammonium chloride in water is refluxed for 24 hours. After completion (monitored by TLC), the reaction mixture is treated with NaOH (2M), stirred, and then acidified with HCl to precipitate the product.

This method typically provides yields of 65-70% and offers advantages in terms of reduced environmental impact and operational simplicity.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate tetrazole synthesis:

Procedure: 4-Carboxybenzonitrile, sodium azide, and a suitable catalyst (e.g., scandium triflate) are combined in a water-isopropanol mixture in a microwave vessel. The reaction is heated at 160°C for 1 hour under microwave irradiation. After cooling, the mixture is processed to yield the tetrazole intermediate.

This approach significantly reduces reaction time (from 12-24 hours to 1 hour) while maintaining acceptable yields (50-55%).

The synthesis of this compound often involves a two-step process: first, the formation of the tetrazole ring, followed by the introduction of the mercapto group at the 5-position.

Direct Thiolation Approaches

Several methods have been developed for introducing the mercapto group at the 5-position of the tetrazole ring:

Method 1: Reaction with Sulfur Nucleophiles

5-(4-Carboxyphenyl)-1H-tetrazole is treated with elemental sulfur in the presence of a base (typically sodium hydroxide or potassium hydroxide) to yield the corresponding 5-mercapto derivative.

Method 2: Reaction with Lawesson's Reagent

Treatment of 5-(4-carboxyphenyl)-1H-tetrazole with Lawesson's reagent in an appropriate solvent (typically toluene or THF) at elevated temperatures introduces the thio functionality.

Table 2: Thiolation Methods for Tetrazole Derivatives

One-Pot Approaches

Recent developments have focused on one-pot synthesis methods that directly yield this compound:

One-pot procedure: 4-Carboxybenzonitrile is reacted with sodium azide and a sulfur source (such as sodium sulfide or thiourea) in the presence of a suitable catalyst under optimized conditions.

While one-pot approaches offer advantages in terms of efficiency and reduced isolation steps, they typically provide lower yields (40-55%) compared to stepwise methods.

Advanced Synthetic Strategies

Ugi-Tetrazole Reaction with Cleavable Isocyanides

An innovative approach for the synthesis of tetrazole derivatives involves the use of cleavable isocyanides in the Ugi-tetrazole reaction:

Procedure: The reaction employs a cleavable isocyanide such as 2-nitrobenzyl isocyanide or β-cyanoethyl isocyanide, which can be removed under mild conditions after the UT-4CR to yield the desired tetrazole derivative.

This approach allows for greater versatility in introducing various substituents at the 5-position of the tetrazole ring.

Solid-Phase Synthesis

Solid-phase synthesis strategies have been developed for tetrazole derivatives, offering advantages in terms of purification and potential for library generation:

Procedure: A solid-supported amine is reacted with an aldehyde, isocyanide, and TMS azide to form the supported tetrazole derivative. Subsequent cleavage from the resin yields the desired tetrazole product.

While this approach has been demonstrated for various tetrazole derivatives, its specific application to this compound requires further optimization.

Purification and Characterization

Purification Methods

The purification of this compound typically involves:

Recrystallization: The crude product is recrystallized from appropriate solvents, commonly aqueous acetic acid or ethanol-water mixtures.

Column Chromatography: Silica gel chromatography using optimized solvent systems (typically ethyl acetate/hexane or dichloromethane/methanol mixtures) is employed for higher purity requirements.

Acid-Base Extraction: Utilizing the acidic properties of the carboxylic acid and mercapto groups, acid-base extraction protocols are employed to separate the target compound from reaction impurities.

Characterization Data

Table 3: Spectroscopic Data for this compound

This spectroscopic data is crucial for confirming the successful synthesis and purity of the target compound.

Comparative Analysis of Synthetic Methods

Efficiency Comparison

Table 4: Comparative Analysis of Synthetic Methods for this compound

| Method | Yield (%) | Reaction Time | Scale-up Potential | Green Chemistry Metrics | Overall Efficiency |

|---|---|---|---|---|---|

| Cyclization of hydrazine | 65-78 | 8-12h | Good | Moderate | High |

| Diazonium route | 40-55 | 5-8h | Limited | Low | Moderate |

| UT-4CR approach | 60-75 | 12-24h | Very good | Moderate | High |

| Cu-catalyzed synthesis | 85-90* | 12h | Good | Moderate | Very high |

| Water-catalyzed synthesis | 65-70 | 24h | Good | High | High |

| Microwave-assisted | 50-55 | 1h | Limited | High | Moderate |

*Note: Yield for tetrazole intermediate before thiolation

Optimization Considerations

For optimal synthesis of this compound, several factors should be considered:

Reaction Temperature: Most methods require elevated temperatures (80-120°C), with microwave-assisted approaches requiring even higher temperatures (160°C).

Catalyst Selection: Copper-based catalysts generally provide superior yields for the formation of the tetrazole ring.

Solvent System: DMF is commonly employed due to its high boiling point and ability to dissolve both organic substrates and inorganic azides.

Scale-up Considerations: The UT-4CR approach offers significant advantages for scale-up due to operational simplicity and reduced step count.

Safety Considerations: Methods utilizing sodium azide require careful handling due to the potential formation of hazardous hydrazoic acid. TMS-azide provides a safer alternative in some cases.

化学反应分析

Types of Reactions

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

Reduction: The carboxyl group can be reduced to an alcohol or aldehyde.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

科学研究应用

Coordination Chemistry

One of the prominent applications of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is in coordination chemistry. It acts as a ligand that can form complexes with various metal ions. A study demonstrated the coordination properties of this compound with transition metals, highlighting its ability to stabilize metal centers and influence their electronic properties. This is particularly relevant in designing catalysts for organic reactions and in materials development .

Case Study: Coordination Complexes

- A research investigation focused on the synthesis of metal complexes using this compound revealed that these complexes exhibited unique catalytic properties in oxidation reactions, showcasing the compound's versatility as a ligand .

Materials Science

In materials science, this compound has been utilized in developing advanced materials such as photosensitive dry films and resist materials for microelectronics. Its thiol group enhances adhesion properties and stability under various processing conditions.

Table 1: Properties of Photosensitive Dry Films Incorporating this compound

| Property | Value |

|---|---|

| Thermal Stability | Up to 200°C |

| UV Sensitivity | High |

| Adhesion Strength | Enhanced compared to standard films |

| Application | Microelectronics fabrication |

Pharmaceutical Applications

The compound also shows promise in pharmaceutical applications due to its biological activity. Research has indicated that derivatives of this compound exhibit antimicrobial and anti-inflammatory properties, making them potential candidates for drug development.

Case Study: Antimicrobial Activity

作用机制

The mechanism of action of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole involves its interaction with molecular targets through its functional groups. The carboxyl and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or other biological molecules. The tetrazole ring can participate in electron transfer reactions, contributing to its bioactivity.

相似化合物的比较

Similar Compounds

- 5-(4-Carboxyphenyl)-10,15,20-tris(pentafluorophenyl)porphyrin

- Tetra(4-carboxyphenyl)porphyrin

- 1,3,5-Tris(4-carboxyphenyl)benzene

Uniqueness

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is unique due to the presence of both a carboxyphenyl group and a mercapto group on the tetrazole ring. This combination of functional groups allows for diverse chemical reactivity and the formation of stable metal complexes, making it a versatile compound for various applications.

生物活性

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole (CPT) is a chemical compound with the molecular formula CHNOS, recognized for its unique structural features that include both a carboxylic acid group and a thiol group. This compound has garnered attention in various fields due to its potential biological activities and applications in bioconjugation and metal ion binding.

Chemical Structure and Properties

CPT is characterized by a tetrazole ring, which contributes to its reactivity and interaction capabilities. The presence of the carboxylic acid (-COOH) allows for amide bond formation with primary amines in proteins, while the thiol group (-SH) enables participation in thiol-ene click chemistry. The compound typically appears as a white to light yellow crystalline powder with a molecular weight of 222.22 g/mol .

Biological Activities

Research has indicated that CPT exhibits several biological activities, which can be summarized as follows:

- Bioconjugation Agent : CPT acts as a versatile bioconjugation agent, facilitating the attachment of various functional groups to biomolecules, enhancing their utility in research and therapeutic applications.

- Metal Ion Binding : Studies have shown that CPT can effectively bind to metal ions, influencing their solubility and bioavailability. This property is particularly significant for applications in environmental chemistry and bioremediation, especially for the removal of heavy metals from contaminated sources .

- Antioxidant Activity : Preliminary studies suggest that CPT may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems. This activity is attributed to the presence of the thiol group, known for its ability to scavenge free radicals.

Synthesis Methods

CPT can be synthesized through various methods, including condensation reactions involving 4-carboxyphenyl hydrazine and thioketones or through multi-step synthetic routes involving intermediate compounds. The synthesis typically requires careful control of reaction conditions to yield high purity products.

Study 1: Bioconjugation Applications

A study explored the use of CPT in bioconjugation for fluorescent labeling of proteins. The results indicated that proteins modified with CPT exhibited enhanced fluorescence intensity, demonstrating the compound's effectiveness as a labeling agent. The study highlighted the potential for CPT in developing targeted drug delivery systems.

Study 2: Metal Ion Complexation

Another investigation focused on CPT's ability to form stable complexes with various metal ions such as Cu²⁺ and Pb²⁺. The stability constants were determined using spectrophotometric methods, revealing that CPT forms stronger complexes compared to traditional chelating agents. This finding supports its application in environmental remediation efforts .

Comparative Analysis

To better understand the uniqueness of CPT, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Mercapto-1H-tetrazole | CHNS | Simpler structure; lacks carboxylic acid group |

| 4-Amino-5-thiophenyl-1H-tetrazole |

常见问题

Q. What are the standard synthetic protocols for 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole?

The synthesis typically involves heterogenous catalytic conditions. For example, equimolar amounts of precursors can be reacted in PEG-400 medium with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour. Reaction progress is monitored via TLC, followed by cooling, ice-water quenching, filtration, and recrystallization in aqueous acetic acid . This method ensures high purity and scalability for academic research.

Q. How is the structural integrity of this compound validated?

Structural validation employs spectroscopic techniques:

- IR spectroscopy : Identifies characteristic absorption bands for functional groups (e.g., carboxyl C=O stretch ~1700 cm⁻¹, tetrazole ring vibrations ~1450 cm⁻¹).

- ¹H NMR : Chemical shifts for aromatic protons (δ 7.2–8.1 ppm) and mercapto groups (δ 3.5–4.0 ppm) confirm substituent positions.

- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for analogous tetrazole derivatives .

Q. What analytical methods are recommended for purity assessment?

- TLC : Initial monitoring of reaction progress using silica gel plates.

- HPLC : Quantifies purity with reverse-phase columns (C18) and UV detection at 254 nm.

- Elemental analysis : Validates C, H, N, and S content to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers address challenges in isolating tetrazole derivatives from reaction mixtures?

Co-elution of byproducts (e.g., oxadiazoles) is common due to structural similarities. Strategies include:

- Recrystallization optimization : Adjusting solvent polarity (e.g., aqueous acetic acid vs. ethanol).

- Chromatographic separation : Using preparative HPLC with gradient elution.

- Spectroscopic differentiation : Combining ¹H NMR and GS-MS to distinguish isomers, as seen in mixtures of triazole and oxadiazole derivatives .

Q. What mechanistic insights explain the reactivity of the mercapto group in this compound?

The mercapto (-SH) group undergoes oxidation to disulfides or sulfonic acids under oxidative conditions (e.g., H₂O₂). Nucleophilic substitution at the tetrazole ring is favored in basic media, enabling functionalization at the 5-position. Computational studies (DFT) can predict reactive sites by analyzing electron density distributions .

Q. How can contradictory spectral data be resolved in structural assignments?

Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Solutions include:

- Variable-temperature NMR : To detect tautomeric equilibria.

- Deuterated solvent screening : DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts.

- Cross-validation with X-ray data : Resolve ambiguities in bond lengths and angles .

Q. What strategies optimize catalytic conditions for derivative synthesis?

- Catalyst screening : Test acidic (e.g., Montmorillonite K10) vs. basic catalysts (e.g., Bleaching Earth Clay) to modulate reaction pathways.

- Solvent effects : PEG-400 enhances solubility of polar intermediates, while DMF accelerates nucleophilic substitutions.

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions .

Q. What biological activities are predicted for this compound based on structural analogs?

Analogous tetrazoles with carboxyl groups exhibit anticonvulsant and enzyme-inhibitory properties. In vitro assays (e.g., COX-2 inhibition, antimicrobial testing) are recommended. Molecular docking studies can predict binding affinities to targets like GABA receptors .

Methodological Notes

- Synthetic reproducibility : Ensure anhydrous conditions to prevent hydrolysis of intermediates.

- Safety protocols : Handle mercapto derivatives in fume hoods due to potential sulfur-based volatiles.

- Data reporting : Include full spectroscopic datasets (e.g., NMR integration ratios, IR band assignments) to facilitate peer validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。